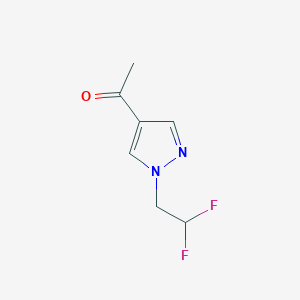
1-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)ethan-1-one
Overview
Description
1-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H8F2N2O and its molecular weight is 174.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)ethan-1-one, also known by its CAS number 1341764-65-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 211.64 g/mol. The compound features a pyrazole ring substituted with a difluoroethyl group, which enhances its lipophilicity and potential interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of the Pyrazole Ring : Initial synthesis often starts with the formation of the pyrazole ring through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Difluoroethylation : The introduction of the difluoroethyl group can be achieved via difluoromethylation techniques that utilize difluoromethylation reagents under metal-catalyzed conditions.
- Final Product Isolation : The final product is purified using standard techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoroethyl group enhances binding affinity to certain enzymes or receptors, potentially modulating their activity. This compound has been shown to influence cellular processes such as proliferation and apoptosis.
Pharmacological Studies
Recent studies have evaluated the compound's effects on different cell lines:
- Antiproliferative Activity : In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines, including breast and colon cancer cells. The mechanisms underlying this activity may involve inhibition of key signaling pathways associated with cell growth and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 10 | Inhibition of cell cycle progression |
| Colon Cancer | 15 | Induction of apoptosis |
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting that modifications in the pyrazole structure could enhance biological efficacy .
- Fluorinated Compounds : Research indicated that fluorinated compounds often demonstrate improved pharmacokinetic properties, making them valuable in drug design. The presence of fluorine atoms in this compound may contribute to increased metabolic stability and bioavailability .
Properties
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-5(12)6-2-10-11(3-6)4-7(8)9/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACJJRNTFCMEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















